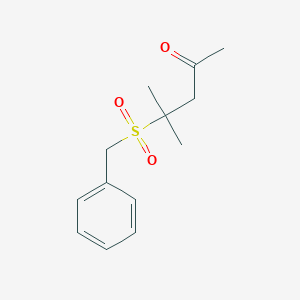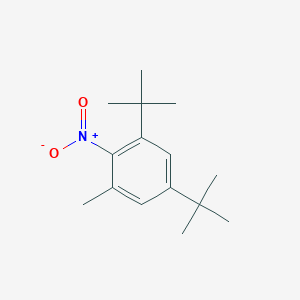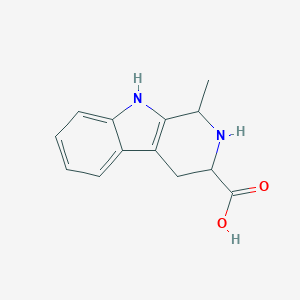
Acide tétrahydroharman-3-carboxylique
Vue d'ensemble
Description
Tetrahydroharman-3-carboxylic acid is a harmala alkaloid . It is also known as 1-Methyl-1,2,3,4-Tetrahydropyrido [3,4-b]indole-3-carboxylic acid .
Synthesis Analysis
The synthesis of Tetrahydroharman-3-carboxylic acid involves several biological studies including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation . In addition, it has been used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .Molecular Structure Analysis
The molecular structure of Tetrahydroharman-3-carboxylic acid was drawn using MarvinSketch software, and the geometry of each compound and their respective radicals (anion and cation) were optimized using DFT method with B3LYP functional and 6–31+G (d, p) basis set .Chemical Reactions Analysis
Tetrahydroharman-3-carboxylic acid has been studied for its antioxidant activities. The in vitro study showed high hydrogen peroxide scavenging activity . DFT analysis indicates that it could scavenge free radicals through the SET-PT mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydroharman-3-carboxylic acid can be found in various chemical databases .Applications De Recherche Scientifique
Synthèse de molécules biologiques
Acide tétrahydroharman-3-carboxylique : est utilisé comme réactif dans la synthèse de diverses molécules biologiques. Il joue un rôle crucial dans la formation de dérivés de l'harmine, qui sont connus pour leurs activités cytotoxiques et insecticides . Ce composé est également impliqué dans la synthèse des isoquinoléines et des β-carbolines, ainsi que des 3-déazapurines par des processus de décarboxylation oxydative .
Études d'activité antioxydante
Ce composé a été étudié pour ses propriétés antioxydantes. Des études in vitro utilisant des tests H2O2, ABTS, FRAP et PR ont été menées pour déterminer son efficacité dans le piégeage des radicaux libres . Ces études sont essentielles pour comprendre le potentiel de l'This compound dans l'atténuation des maladies liées au stress oxydatif.
Recherche neurologique
Acide 1-méthyl-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique : a été impliqué dans le syndrome d'éosinophilie-myalgie associé à l'ingestion de L-tryptophane . La recherche dans ce domaine est importante pour comprendre l'impact neurologique de ce composé et de ses métabolites.
Évaluation cytotoxique
Le composé est utilisé pour évaluer la cytotoxicité des β-carbolines 1,3-di- et 1,3,9-trisubstituées . Ces évaluations sont cruciales pour le développement de médicaments, en particulier dans la recherche de nouvelles thérapies contre le cancer.
Docking et dynamique moléculaire
This compound : fait partie des études informatiques impliquant le docking et la dynamique moléculaire pour concevoir de nouvelles molécules avec des effets biologiques potentiels . Ces études aident à prédire l'interaction du composé avec diverses cibles biologiques.
Développement de petites molécules bioactives
En tant que petite molécule bioactive, l'Acide 1-méthyl-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique est utilisé dans la recherche en biologie chimique pour développer de nouveaux agents thérapeutiques . Son rôle dans la biosynthèse des dérivés du tryptophane est particulièrement remarquable.
Mécanisme D'action
Target of Action
The primary targets of Tetrahydroharman-3-carboxylic acid are myeloperoxidase receptors . Myeloperoxidase is an enzyme that plays a crucial role in the immune response, particularly in the process of phagocytosis .
Mode of Action
Tetrahydroharman-3-carboxylic acid interacts with its targets through hydrogen and van der Waals bonds . This interaction results in the inhibition of myeloperoxidase, which can lead to a decrease in the production of reactive oxygen species and an overall reduction in oxidative stress .
Biochemical Pathways
The compound’s action affects the oxidative stress pathway . By inhibiting myeloperoxidase, Tetrahydroharman-3-carboxylic acid reduces the production of reactive oxygen species, which are key players in oxidative stress . This can have downstream effects on various cellular processes, including inflammation and cell death .
Result of Action
The molecular and cellular effects of Tetrahydroharman-3-carboxylic acid’s action include a reduction in oxidative stress, which can protect cells from damage . Additionally, the compound’s inhibition of myeloperoxidase could potentially impact immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrahydroharman-3-carboxylic acid. For instance, the compound has been found in various fruits, with citrus fruits exhibiting the highest content . This suggests that dietary intake could influence the levels of the compound in the body . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tetrahydroharman-3-carboxylic acid exhibits significant antioxidant properties and has been shown to inhibit protein synthesis and the production of growth factors within cells . It acts as a buffer against protons, thereby inhibiting acid formation . This compound can cross cell membranes through passive diffusion, highlighting its cellular permeability . Tetrahydroharman-3-carboxylic acid interacts with enzymes such as myeloperoxidase, where it forms hydrogen bonds and van der Waals interactions, indicating its potential role as an inhibitor .
Cellular Effects
Tetrahydroharman-3-carboxylic acid has been observed to influence various cellular processes. It exhibits cytotoxic activity by inhibiting cell growth and protein synthesis . Additionally, it has antioxidant properties that help scavenge free radicals, thereby protecting cells from oxidative stress . This compound also affects cell signaling pathways and gene expression, contributing to its role in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Tetrahydroharman-3-carboxylic acid exerts its effects through several mechanisms. It interacts with biomolecules such as myeloperoxidase, forming stable complexes through hydrogen bonds and van der Waals interactions . This interaction inhibits the enzyme’s activity, leading to reduced oxidative stress within cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals through electron transfer mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydroharman-3-carboxylic acid have been studied over time. The compound has shown stability under various conditions, maintaining its antioxidant properties and inhibitory effects on protein synthesis . Long-term studies have indicated that it continues to protect cells from oxidative stress and inhibit cell growth over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Tetrahydroharman-3-carboxylic acid vary with different dosages. At lower doses, the compound exhibits significant antioxidant and cytotoxic activities without adverse effects . At higher doses, it may cause toxicity and adverse effects, including inhibition of DNA synthesis and cell division . These threshold effects highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
Tetrahydroharman-3-carboxylic acid is involved in various metabolic pathways, including tryptophan metabolism . It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. This compound also affects metabolic flux and metabolite levels, contributing to its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, Tetrahydroharman-3-carboxylic acid is transported and distributed through passive diffusion . It can cross cell membranes and accumulate in specific cellular compartments. The compound’s interactions with transporters and binding proteins influence its localization and accumulation within cells .
Subcellular Localization
Tetrahydroharman-3-carboxylic acid exhibits subcellular localization, primarily within the cytoplasm and mitochondria . Its activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments. This localization is crucial for its role in inhibiting protein synthesis and protecting cells from oxidative stress .
Propriétés
IUPAC Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPHXNBLQCSEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023900 | |
| Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5470-37-1 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydroharman-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroharman-3-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
290 °C | |
| Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Tetrahydroharman-3-carboxylic acid in organic synthesis?
A1: Tetrahydroharman-3-carboxylic acid demonstrates promising utility as a ligand in the development of novel nanocatalysts. Specifically, it has been successfully employed to functionalize Fe3O4 nanoparticles, facilitating the immobilization of Lanthanum (La) []. This La-THH-CO2H@Fe3O4 nanocomposite exhibited high catalytic efficiency in synthesizing various heterocyclic compounds, including 5-substituted 1H-tetrazoles, 1-substituted 1H-tetrazoles, and tetrazolopyrimidine derivatives via multicomponent reaction pathways [].
Q2: Has Tetrahydroharman-3-carboxylic acid been identified in any food products?
A2: Yes, Tetrahydroharman-3-carboxylic acid was recently identified in various types of vinegar during a comprehensive metabolomic analysis []. Notably, this study marked the first reported instance of detecting both Tetrahydroharman-3-carboxylic acid and harmalan in vinegar samples [].
Q3: Beyond its catalytic potential, does Tetrahydroharman-3-carboxylic acid contribute to the sensory profile of food products?
A3: While research on the specific sensory impact of Tetrahydroharman-3-carboxylic acid is limited, it's worth noting that it was discovered alongside other taste-active compounds in vinegar []. The study identified various diketopiperazines and linear dipeptides, known contributors to different taste attributes, for the first time in vinegar, suggesting a potential role for Tetrahydroharman-3-carboxylic acid in the overall sensory experience []. Further investigation is needed to ascertain its specific taste contribution.
Q4: Is there any historical context for the study of Tetrahydroharman-3-carboxylic acid in beverages?
A4: Yes, previous research in Japan investigated the presence and potential impact of Tetrahydroharman-3-carboxylic acid in sake, a traditional Japanese rice wine. Studies focused on identifying and characterizing compounds contributing to off-flavors or undesirable taste profiles in sake, highlighting the importance of understanding the role of such compounds [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



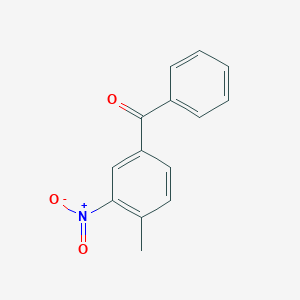
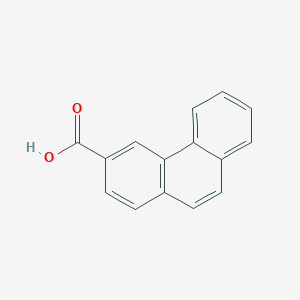
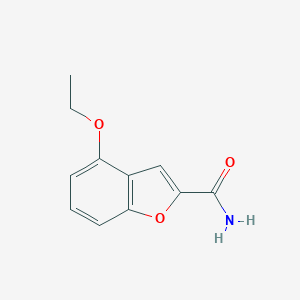

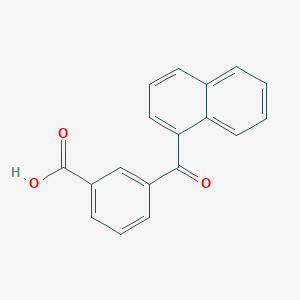
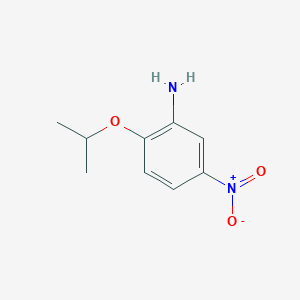
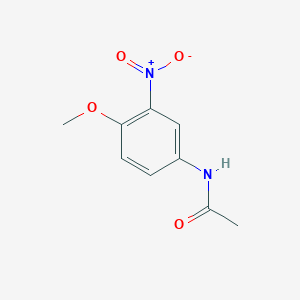

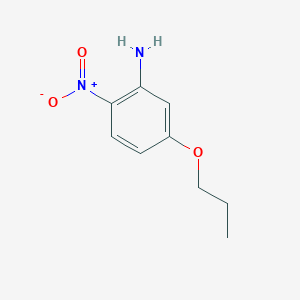
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
